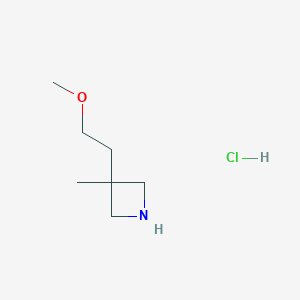

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride, commonly known as AZD-2423, is a novel small molecule that has been developed as a potential treatment for various neurological disorders. It belongs to the class of azetidine compounds and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Rearrangement Mechanisms

- A study by Stankovic et al. (2011) explores the synthesis of 3-methoxy-3-methylazetidines through an unexpected aziridine to azetidine rearrangement, offering insights into the synthetic utility of related compounds. This finding enhances our understanding of azetidine chemistry and its potential applications in developing novel chemical entities (Stankovic et al., 2011).

Medicinal Chemistry Building Blocks

- Research by Van Hende et al. (2009) on the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates the potential of azetidine derivatives as valuable building blocks in medicinal chemistry. These compounds can be utilized to develop novel pharmaceuticals with enhanced efficacy and selectivity (Van Hende et al., 2009).

Glycosidase Inhibitory Activity

- Lawande et al. (2015) synthesized azetidine iminosugars with significant inhibitory activity against amyloglucosidase from Aspergillus niger, showcasing the therapeutic potential of azetidine derivatives in treating diseases related to enzyme dysfunction (Lawande et al., 2015).

Synthetic Methodologies

- The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride by Zhang Zhi-bao (2011) illustrates the versatility of azetidine derivatives in chemical synthesis, highlighting the development of novel methodologies for constructing complex molecules (Zhang Zhi-bao, 2011).

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(3-4-9-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPZTWMUQJBPCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)

![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)

![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)

![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)